molecular formula C5H8N2 B051249 Pyrrolidine-3-carbonitrile CAS No. 10603-53-9

Pyrrolidine-3-carbonitrile

Cat. No. B051249
CAS RN: 10603-53-9
M. Wt: 96.13 g/mol
InChI Key: DATJETPTDKFEEF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrolidine-3-carbonitrile derivatives involves multiple methods, showcasing the compound's versatility. One approach includes the reactions of 1-(4-methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile with stabilized phosphorus ylides, Wittig-Horner reagents, trialkylphosphites, and tris(dialkylamino)phosphines, demonstrating a wide range of synthetic possibilities (El-Mansy et al., 2018). Another method involves starting from L-proline, highlighting the accessibility of pyrrolidine-3-carbonitrile derivatives from natural amino acids (Singh et al., 2008).

Scientific Research Applications

1. Drug Discovery

  • Application : Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
  • Methods : The design of new molecules often starts by studying the binding conformation of existing compounds. For example, the study of bicyclic sulfonamide showed excellent potency towards RORγt but suffered from undesirable activity against pregnane X receptor (PXR), which upregulates proteins involved in the detoxification and clearance of foreign toxic substances from the body .
  • Results : The study revealed that the oxybenzyl pyrrolidine acid series offered the best balance of PPARα/γ functional activities .

2. Antiviral and Anticancer Therapy

  • Application : Inhibition of viral reverse transcriptases and mammalian DNA polymerases by unnatural nucleoside analogs is a proven approach in antiviral and anticancer therapy .
  • Methods : The majority of current nucleoside drugs retain the canonical nucleobase structure, which is fused to an unnatural sugar .
  • Results : The specific results or outcomes were not detailed in the source .

3. Biological and Medicinal Importance

  • Application : Pyrrole and pyrrolidine analogs have diverse therapeutic applications like fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, anti-tubercular, and antitumor agents .
  • Methods : The combination of different pharmacophore in a pyrrole and pyrrolidine ring system has led to more active compounds .
  • Results : These are also known to inhibit reverse transcriptase in case of human immune deficiency virus type 1 (HIV-1) and cellular DNA polymerases protein kinases .

4. Inverse Agonists of the Retinoic Acid-Related Orphan Receptor γ (RORγt)

  • Application : A new series of cis-3,4-diphenylpyrrolidine derivatives have been developed as inverse agonists of RORγt, a splice variant of the nuclear hormone receptor subfamily RORγ involved in autoimmune diseases .
  • Methods : The study demonstrated that replacing a non-stereochemical with a stereochemical group was beneficial for the activity .
  • Results : Specific results or outcomes were not detailed in the source .

5. Anti-Hepatitis C Virus (HCV) Drug

  • Application : Pyrrolidine derivatives like ombitasvir and pibrentasvir are used as anti-HCV drugs. They specifically inhibit NS5A that targets the viral RNA replication and virion assembly .
  • Methods : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The specific results or outcomes were not detailed in the source .

6. Antioxidant and Anti-inflammatory Activities

  • Application : Pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant and anti-inflammatory activities .
  • Methods : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The specific results or outcomes were not detailed in the source .

7. Antibacterial, Antifungal, Antiparasitic and Anthelmintic Activities

  • Application : Pyrrolidine alkaloids have been shown to possess antibacterial, antifungal, antiparasitic and anthelmintic activities .
  • Methods : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The specific results or outcomes were not detailed in the source .

Future Directions

Pyrrolidine and its derivatives have shown potential in various therapeutic areas, including anticancer, anti-inflammatory, antiviral, and antituberculosis treatments . This suggests that Pyrrolidine-3-carbonitrile and similar compounds could have promising futures in drug discovery and development .

properties

IUPAC Name

pyrrolidine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2/c6-3-5-1-2-7-4-5/h5,7H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DATJETPTDKFEEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

96.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrrolidine-3-carbonitrile

CAS RN

10603-53-9
Record name 3-Pyrrolidinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10603-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrrolidine-3-carbonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
50
Citations
MF El-Mansy, L Boulos… - Egyptian Journal of …, 2018 - ejchem.journals.ekb.eg
Newly synthesized pyrrolidine-3-carbonitrile derivatives were evaluated as antimicrobial activity. The structures of these derivatives were derived from reactions of 1-(4-methoxyphenyl)-…
Number of citations: 2 ejchem.journals.ekb.eg
SA Inglebert, Y Arun, K Sethusankar… - … Section E: Structure …, 2013 - scripts.iucr.org
In the title compound, C26H20N4O2S, the central pyrrolidine ring adopts a twist conformation on the C—C bond involving the spiro C atom. Its mean plane makes dihedral angles of …
Number of citations: 3 scripts.iucr.org
JYL Chung, R Cvetovich, J Amato… - The Journal of …, 2005 - ACS Publications
… (4R)-1-tert-Butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carbonitrile (10). To a solution of alcohol nitrile 8 (5.73 kg, 99.9%, 20.28 mol) in dry THF (31.3 L) at −20 C was added chloro diethyl …
Number of citations: 51 pubs.acs.org
E Govindan, K SakthiMurugesan… - … Section E: Structure …, 2012 - scripts.iucr.org
In the title compound, C23H19N3O4, the pyran ring adopts a half-chair conformation, while the pyrrolidine (with a C atom as the flap atom) and the five-membered ring in the indoline (…
Number of citations: 1 scripts.iucr.org
P Seethalakshmi, C Palanivel - IUCrData, 2016 - scripts.iucr.org
In the title compound, C34H27N5O2, the central pyrrolidine ring adopts an envelope conformation, with the N atom as the flap. The mean planes of the two indoline ring systems are …
Number of citations: 5 scripts.iucr.org
MP Savithri, R Raja, D Kathirvelan… - Acta Crystallographica …, 2015 - scripts.iucr.org
In the title compound, C31H22N4O4, the pyrrolidine ring adopts a twist conformation on the N—CH2 bond. The indolin-2-one and the 1H-indole rings are nearly planar (rms deviations …
Number of citations: 10 scripts.iucr.org
SA Inglebert, Y Arun, K Sethusankar… - … Section E: Structure …, 2013 - scripts.iucr.org
In the title compound, C25H20N6O2·0.15H2O, the dihedral angles between the least-squares planes of the indole and pyrrolidine rings and between the oxindole and imidazole rings …
Number of citations: 12 scripts.iucr.org
M Winkler, O Kaplan, V Vejvoda, N Klempier… - Journal of Molecular …, 2009 - Elsevier
… However, the enantioselective biotransformation of the pyrrolidine-3-carbonitrile (±)-9a by A. niger K10 nitrilase seems to merit a further study. …
Number of citations: 26 www.sciencedirect.com
B Suryanarayana, CVR Reddy - Russian Journal of Organic Chemistry, 2023 - Springer
A representative series of 12 spiro-pyrrolidine-fused oxindoles have been synthesized via [3+2]-cycloaddition of nonstabilized azomethine ylide to the conjugated double bond of 3-aryl-…
Number of citations: 0 link.springer.com
N Klempier, M Winkler - Modern Biocatalysis: Stereoselective …, 2008 - Wiley Online Library
… N-Carbobenzoxylated pyrrolidine-3-carbonitrile, a precursor for β-proline, was the fastest reacting five-membered compound. The substrate was entirely consumed within a few minutes …
Number of citations: 1 onlinelibrary.wiley.com

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